![molecular formula C20H19F3N4OS B2926010 N-(2-(4-甲基哌嗪-1-基)苯并[d]噻唑-6-基)-3-(三氟甲基)苯甲酰胺 CAS No. 1105223-12-8](/img/structure/B2926010.png)

N-(2-(4-甲基哌嗪-1-基)苯并[d]噻唑-6-基)-3-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

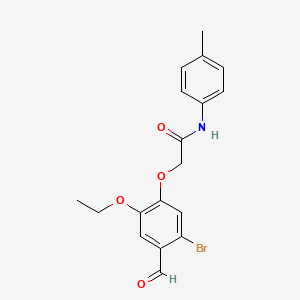

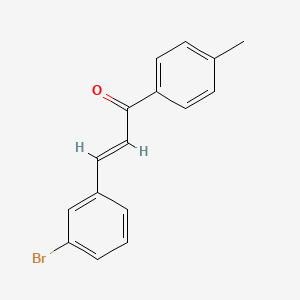

This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide). It also contains a benzo[d]thiazol group and a trifluoromethyl group . Benzamide derivatives are a class of compounds that have been studied for various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring, a thiazole ring, and a trifluoromethyl group. The presence of these groups could influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. Benzamide derivatives can undergo various reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity .科学研究应用

Anti-inflammatory and Analgesic Applications

This compound has been studied for its potential anti-inflammatory and analgesic effects. Research suggests that derivatives of this compound can significantly reduce inflammation and pain in various models. For instance, a related piperazine derivative demonstrated a dose-dependent decrease in acetic acid-induced abdominal writhing in mice, suggesting strong analgesic properties . Additionally, it reduced paw licking in the second phase of the formalin test, which is indicative of its potential to alleviate chronic pain .

Antileukemic Activity

The structural framework of this compound is similar to that found in molecules with antileukemic properties. For example, derivatives of N-methylpiperazine are key intermediates in the synthesis of imatinib, a well-known antileukemic agent . This implies that the compound could be a precursor or a candidate for modification in the development of new leukemia treatments.

Tyrosine Kinase Inhibition

Tyrosine kinases are enzymes that play a crucial role in signal transduction and the regulation of cell growth. The compound’s structure is conducive to acting as a tyrosine kinase inhibitor, which is a mechanism employed by certain anticancer drugs. This suggests its potential application in cancer therapy, particularly in diseases where tyrosine kinase activity is dysregulated .

Synthesis of New Piperazine Derivatives

The compound serves as a starting point for the synthesis of a variety of new piperazine derivatives. These derivatives have a wide range of potential applications, including as building blocks for more complex molecules with therapeutic properties .

Modulation of Inflammatory Mediators

The compound has been implicated in the modulation of inflammatory mediators such as TNF-α and IL-1β. By influencing the levels of these cytokines, it could be used to study the inflammatory process and develop treatments for conditions characterized by excessive inflammation .

Acute Oral Systemic Toxicity Studies

The compound has been used in studies to evaluate acute oral systemic toxicity. Such studies are crucial in the early stages of drug development to assess the safety profile of new therapeutic agents .

作用机制

未来方向

属性

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N4OS/c1-26-7-9-27(10-8-26)19-25-16-6-5-15(12-17(16)29-19)24-18(28)13-3-2-4-14(11-13)20(21,22)23/h2-6,11-12H,7-10H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUAORKGZPETAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(trifluoromethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2925929.png)

![N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2925934.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2925935.png)

![cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride](/img/structure/B2925938.png)

![Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2925941.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2925947.png)